N-allyl-N-(2-phenoxyethyl)-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-(2-phenoxyethyl)-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.14197277 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications and Asymmetric Homoenolate Equivalents
Lithiated N-(Boc)-N-(p-methoxyphenyl) allylic amines, in the presence of (-)-sparteine, serve as asymmetric homoenolate equivalents. These react with electrophiles to yield highly enantioenriched enecarbamates, which, upon acidic hydrolysis, provide beta-substituted aldehydes. This methodology opens pathways for the stereocontrolled synthesis of various complex molecules, including enantioenriched 2-formyl-4-phenyl-1-aminocyclopentanes and beta-lactams, through stereocontrolled intramolecular nitrone-olefin dipolar cycloadditions and further manipulations (Whisler & Beak, 2003).
Oxidative Allylation and Access to Homoallyl Tertiary Amines
The alpha-allylation of tertiary amines using hydrated iron(III) chloride in combination with air or aqueous (t)BuOOH demonstrates an efficient approach to access homoallyl tertiary amines. Remarkably, N-allyl- and N-propagyl-tethered tertiary amines were successfully allylated through this protocol, showcasing a versatile method for the synthesis of complex amine structures (Kumaraswamy, Murthy, & Pitchaiah, 2010).
Advances in Asymmetric Allylic Amination Reactions
Recent developments in asymmetric allylic amination reactions highlight the importance of this methodology for synthesizing allylic amines, crucial intermediates in various synthetic and bioactive molecules. This review provides an overview of the most significant methods, their mechanistic aspects, and insights into their current scope and limitations, pointing to new opportunities for future developments in this field (Grange, Clizbe, & Evans, 2016).
Metal-Free Intermolecular Allylic Amination
A novel approach for direct intermolecular allylic amination under metal-free conditions has been developed, utilizing a hypervalent iodine(III) reagent as an oxidant. This method enables the synthesis of diverse allylic aminations with high yield, suggesting an efficient and versatile route for preparing allylic amine derivatives without the need for metal catalysts (Souto, Zian, & Muñiz, 2012).
Catalytic Asymmetric Allylation
Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates has been extensively studied, offering a powerful tool for the synthesis of chiral homoallylic alcohols and amines. This review summarizes the rapid advancements in this area, emphasizing the role of organoboronates as versatile reagents in creating complex, biologically relevant structures with high enantioselectivity (Huo, Duvall, Huang, & Hong, 2014).
Properties
IUPAC Name |
oxalic acid;N-(2-phenoxyethyl)-N-prop-2-enylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.C2H2O4/c1-3-10-15(11-4-2)12-13-16-14-8-6-5-7-9-14;3-1(4)2(5)6/h3-9H,1-2,10-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZCFXDXOTHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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